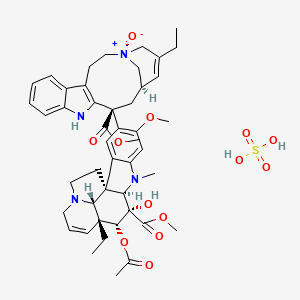
Anhydrovinblastine N'b-oxide Sulfate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrovinblastine N’b-oxide Sulfate Salt is a semi-synthetic derivative of vinblastine, a natural alkaloid extracted from the Madagascar periwinkle plant (Catharanthus roseus). This compound has garnered significant attention due to its potential therapeutic and environmental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anhydrovinblastine N’b-oxide Sulfate Salt typically involves the oxidation of anhydrovinblastine. The process includes the use of specific oxidizing agents under controlled conditions to achieve the desired N’b-oxide form. The sulfate salt is then formed by reacting the N’b-oxide with sulfuric acid.
Industrial Production Methods: Industrial production of Anhydrovinblastine N’b-oxide Sulfate Salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly during its synthesis.
Reduction: It can be reduced back to its parent compound, anhydrovinblastine, under specific conditions.
Substitution: The N’b-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N’b-oxide.
Reducing Agents: Employed to revert the compound to anhydrovinblastine.
Sulfuric Acid: Utilized to form the sulfate salt.
Major Products:
Anhydrovinblastine: Formed upon reduction.
Various Substituted Derivatives: Depending on the substitution reactions performed.
Wissenschaftliche Forschungsanwendungen
Anhydrovinblastine N’b-oxide Sulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as a biochemical tool in proteomics research.
Biology: Studied for its interactions with cellular components and its effects on cell division.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its origin from vinblastine, which is known for its antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies
Wirkmechanismus
The mechanism of action of Anhydrovinblastine N’b-oxide Sulfate Salt is similar to that of vinblastine. It primarily inhibits mitosis at metaphase by interacting with tubulin, leading to the crystallization of microtubules and subsequent mitotic arrest or cell death . This mechanism makes it a potent antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Vinblastine: The parent compound, known for its antitumor activity.
Vincristine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vindesine: A semi-synthetic derivative with distinct pharmacological properties.
Uniqueness: Anhydrovinblastine N’b-oxide Sulfate Salt is unique due to its specific N’b-oxide modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Eigenschaften
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15R)-17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-,50+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHCUUCEAQGFE-JBZDVLPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

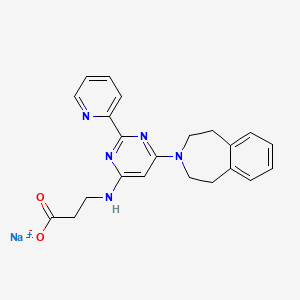




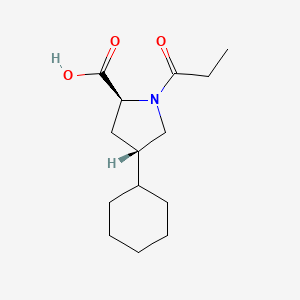
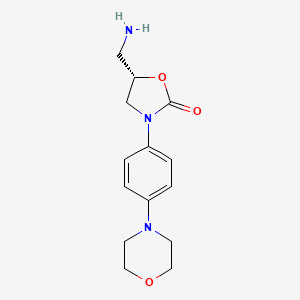
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
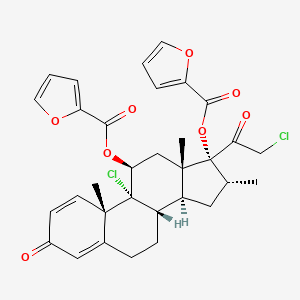
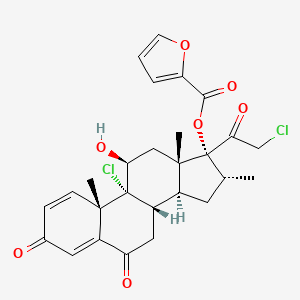
![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)
